Protein hydrolyzates, jojoba

molecular weight peptide fractionation cosmetic ingredient safety

Protein hydrolyzates, jojoba (INCI: Hydrolyzed Jojoba Protein; CAS 100684-35-3; EC 309-708-7) is the partial hydrolysate of jojoba (Simmondsia chinensis) seed protein, produced via acid, enzyme, or other hydrolytic cleavage. Unlike whole jojoba oil — which comprises ~97% liquid wax esters — the protein hydrolysate fraction is chemically distinct, consisting of a polydisperse mixture of amino acids, peptides, and protein fragments.

Molecular Formula C7H4BrNO2
Molecular Weight 0
CAS No. 100684-35-3
Cat. No. B1166042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProtein hydrolyzates, jojoba
CAS100684-35-3
Molecular FormulaC7H4BrNO2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Protein Hydrolyzates, Jojoba (CAS 100684-35-3): Procurement-Grade Definition and Chemical Identity


Protein hydrolyzates, jojoba (INCI: Hydrolyzed Jojoba Protein; CAS 100684-35-3; EC 309-708-7) is the partial hydrolysate of jojoba (Simmondsia chinensis) seed protein, produced via acid, enzyme, or other hydrolytic cleavage [1]. Unlike whole jojoba oil — which comprises ~97% liquid wax esters — the protein hydrolysate fraction is chemically distinct, consisting of a polydisperse mixture of amino acids, peptides, and protein fragments [2]. This ingredient is classified by the International Cosmetic Ingredient Dictionary as a hair-conditioning agent and skin-conditioning agent (emollient) [1], and it has been reviewed by the Cosmetic Ingredient Review (CIR) Expert Panel as part of a safety assessment covering 19 plant-derived protein ingredients [3].

Why Generic Substitution of Jojoba Protein Hydrolyzates (CAS 100684-35-3) Is Not Scientifically Justified


Protein hydrolyzates are not interchangeable commodities. The functional and safety profiles of a hydrolysate are dictated by three interdependent factors: (i) the botanical source's intrinsic amino acid composition and antinutritional factor burden, (ii) the hydrolysis method and resulting molecular weight distribution, and (iii) the detoxification status of unique phytochemicals [1]. Jojoba seed proteins contain simmondsin — a cyanogenic glucoside absent from wheat, soy, rice, or pea — which requires enzymatic detoxification during hydrolysis to achieve a safe cosmetic ingredient profile [2]. Furthermore, the CIR Expert Panel imposes a molecular weight restriction (<3,500 Da average) on hydrolyzed wheat protein due to percutaneous sensitization risk, whereas no such restriction applies to hydrolyzed jojoba protein [3]. These source-specific chemical and toxicological distinctions render generic substitution scientifically indefensible.

Quantitative Differentiation Guide: Protein Hydrolyzates, Jojoba vs. In-Class Comparators


Molecular Weight Specification Control: Hydrolyzed Jojoba Protein vs. Hydrolyzed Wheat Protein

Hydrolyzed jojoba protein can be manufactured as two distinct, well-characterized molecular weight fractions: a high-MW fraction with peptide range 1,000–5,000 Da (average 3,000–4,000 Da) and a low-MW 'amino acid fraction' with range 75–1,000 Da (average 100–300 Da) [1]. In contrast, hydrolyzed wheat protein is subject to a CIR-mandated safety restriction requiring an average MW ≤ 3,500 Da due to contact sensitization and oral tolerance breakage concerns, effectively capping the usable peptide size range for wheat-derived hydrolysates [2]. Jojoba protein hydrolysates, reviewed in the same 2022 CIR assessment, carry no such MW restriction, providing formulators with broader peptide size flexibility.

molecular weight peptide fractionation cosmetic ingredient safety

CIR Maximum Use Concentration Comparison: Hydrolyzed Jojoba Protein vs. Hydrolyzed Wheat Protein in Leave-On Formulations

According to the 2022 CIR safety assessment, hydrolyzed jojoba protein is reported at maximum use concentrations of 0.13% in leave-on formulations and up to 0.99% in body and hand skin care preparations [1]. By comparison, hydrolyzed wheat protein (and hydrolyzed wheat gluten) has been deemed safe in leave-on formulations only when used within a concentration range that also respects the ≤3,500 Da MW restriction [2]. Both ingredients fall under the broader CIR assessment framework, but jojoba protein's safety determination does not carry the dual-constraint burden (MW cap plus concentration limits) imposed on wheat-derived alternatives.

use concentration safety assessment leave-on cosmetics

Simmondsin Detoxification: A Unique Processing Requirement for Jojoba Protein Hydrolysates

Jojoba seed protein contains simmondsin, a cyanogenic glucoside at concentrations of approximately 33% in untreated seed cake, which differentiates jojoba from all other commercially significant plant protein sources used in cosmetics (wheat, soy, rice, pea) [1]. Enzymatic hydrolysis treatment reduces simmondsin content from 33.0% to 3.0% (a ~91% reduction), while simultaneously increasing glucose from 16.2% to 27.3%, confirming simmondsin hydrolysis as a critical processing step [1]. No comparable detoxification step is required for wheat, soy, rice, or pea protein hydrolysates, which lack simmondsin entirely.

simmondsin detoxification enzymatic hydrolysis

Amino Acid Profile Differentiation: Jojoba Protein Hydrolysate vs. Wheat and Soy Protein Hydrolysates

Jojoba seed proteins exhibit a characteristic amino acid profile with lysine at approximately 5.9% of total protein and methionine at approximately 0.7%, making methionine the primary limiting amino acid [1]. In contrast, hydrolyzed wheat protein is typically deficient in lysine (often <3.0% of protein), while soy protein is richer in lysine (~6.3%) but also richer in methionine (~1.3%) [2]. The low methionine content of jojoba protein is a distinguishing feature relevant to its specific cosmetic film properties and substantivity on keratin substrates.

amino acid composition lysine methionine limiting amino acid

Allergenicity and Sensitization Risk Profile: Jojoba Protein vs. Wheat Protein Hydrolysates

Hydrolyzed wheat protein has been associated with contact urticaria and immediate-type hypersensitivity reactions in consumers, leading to an SCCS opinion (2014) and a CIR-imposed MW ≤ 3,500 Da restriction to mitigate risk [1]. Hydrolyzed jojoba protein, by contrast, has no reported cases of contact sensitization in the published literature and is marketed by suppliers as a non-allergenic alternative . The CIR Expert Panel reviewed hydrolyzed jojoba protein in 2022 without imposing any allergenicity-driven restrictions on molecular weight or use concentration [2].

allergenicity contact sensitization hydrolyzed wheat protein safety

Xerophyte Sourcing and Sustainability Differentiation: Jojoba Protein Hydrolysate vs. Irrigated-Crop-Derived Protein Hydrolysates

Jojoba (Simmondsia chinensis) is a perennial xerophytic shrub native to the Sonoran Desert, cultivated in arid and semi-arid regions with minimal irrigation requirements [1]. This contrasts with hydrolyzed wheat protein (irrigated annual crop, ~1,500–4,000 m³ water/tonne grain) and hydrolyzed rice protein (flood-irrigated paddy cultivation, ~2,500–4,000 m³ water/tonne). Jojoba plants have a productive lifespan of 100–200 years with harvest cycles spanning multiple decades from a single planting, whereas wheat and rice require annual replanting [2].

sustainability xerophyte drought-resistant carbon footprint

Scientifically Grounded Application Scenarios for Protein Hydrolyzates, Jojoba (CAS 100684-35-3)


Sensitive-Skin Leave-On Moisturizers: Leveraging Non-Allergenic Profile

Hydrolyzed jojoba protein is supported by an EWG hazard score of 1 (lowest possible) and has zero reported contact sensitization incidents, differentiating it from hydrolyzed wheat protein, which carries documented contact urticaria risk [1]. For leave-on facial moisturizers and serums targeting sensitive-skin or atopic dermatitis-prone consumer segments, formulators can use jojoba protein hydrolysates without the molecular weight quality control burden required for wheat-derived alternatives [2]. Typical use concentrations in leave-on applications are reported up to 0.13%, with body and hand preparations extending to 0.99% [3].

Damage-Repair Hair Conditioners with Controlled High-MW Peptide Fractions

The patented ability to fractionate hydrolyzed jojoba protein into a high-MW peptide fraction (1,000–5,000 Da, average 3,000–4,000 Da) enables formulators to deliver enhanced film-forming substantivity on damaged hair cuticles [4]. This high-MW fraction is not encumbered by the ≤3,500 Da MW safety restriction that constrains hydrolyzed wheat protein in hair care formulations [2]. The hygroscopic film formed by jojoba protein peptides absorbs atmospheric moisture, providing sustained conditioning — an attribute particularly relevant for leave-in conditioners and hair masks.

COSMOS/ECOCERT Certified Natural Cosmetic Formulations

Hydrolyzed jojoba protein is available in Ecocert COSMOS-approved grades (e.g., JOJOBA PRO-N) suitable for certified natural and organic cosmetic formulations . The xerophytic cultivation of jojoba in arid regions aligns with sustainability certification criteria, offering a plant-derived protein hydrolysate with inherently lower agricultural water intensity compared to irrigated wheat or rice protein sources [5]. This makes jojoba protein hydrolysates a preferred choice for brands pursuing dual certification (organic/natural and sustainability-focused).

Simmondsin-Verified Jojoba Protein Hydrolysates for High-Purity Cosmetic Actives

For brands requiring documented detoxification verification, enzymatic hydrolysis reduces simmondsin content from approximately 33% to 3% in processed jojoba protein hydrolysates [6]. This simmondsin reduction (~91%) serves as a unique, quantifiable quality attribute that can be specified in procurement contracts and verified via incoming raw material QC — a requirement with no parallel in wheat, soy, pea, or rice protein hydrolysate supply chains where simmondsin is absent. This differentiation point is critical for manufacturers seeking to document purifying process controls.

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